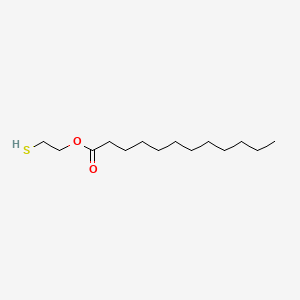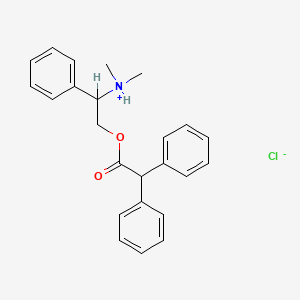
Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride is a chemical compound with the molecular formula C24H26ClNO2 and a molecular weight of 395.922 g/mol. This compound is known for its unique structure, which includes a diphenylacetyl group and a dimethylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves several steps. One common synthetic route includes the reaction of 2,2-diphenylacetic acid with thionyl chloride to form 2,2-diphenylacetyl chloride. This intermediate is then reacted with 1-phenylethanol to produce the ester, which is subsequently quaternized with dimethylamine to yield the final product. Industrial production methods often involve cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality.
Analyse Des Réactions Chimiques
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of various derivatives.
Common reagents used in these reactions include thionyl chloride, dimethylamine, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride include:
2-Chloro-2,2-diphenylacetyl chloride: This compound has a similar diphenylacetyl group but differs in its chloride substitution.
Diphenylacetyl chloride: Another related compound with a diphenylacetyl group, used in various chemical reactions.
The uniqueness of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
95623-02-2 |
|---|---|
Formule moléculaire |
C24H26ClNO2 |
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H25NO2.ClH/c1-25(2)22(19-12-6-3-7-13-19)18-27-24(26)23(20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22-23H,18H2,1-2H3;1H |
Clé InChI |
WUIKPDLIYRJOAA-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
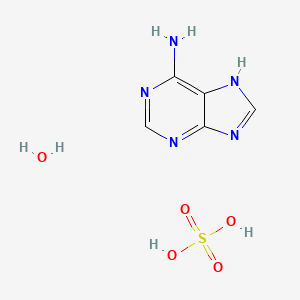


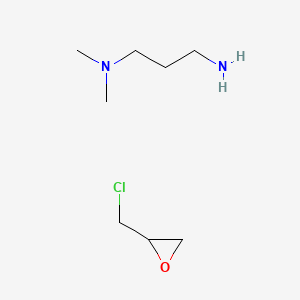
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
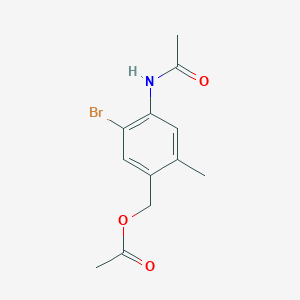
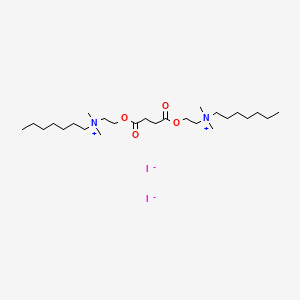
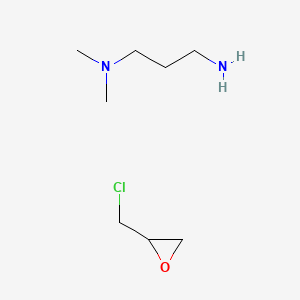


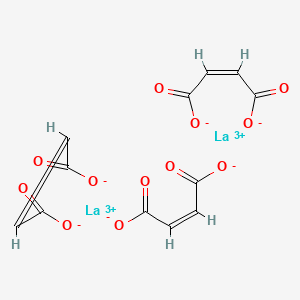
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
